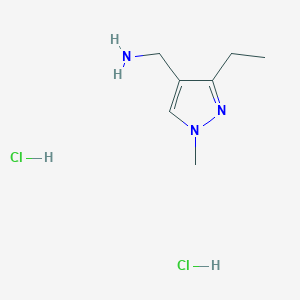![molecular formula C15H16N2O3S2 B2821428 3-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide CAS No. 896283-38-8](/img/structure/B2821428.png)
3-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,6,7-tetrahydrobenzo[d]thiazole derivatives are a class of compounds that have been studied for their potential biological applications . They have been found to act as inhibitors of bacterial DNA gyrase B (GyrB), a type of enzyme that is essential for the survival of bacteria .
Synthesis Analysis
The synthesis of these derivatives involves various chemical reactions. For instance, one study reported the synthesis of a 3-phenyl-2-thioxo-2,3,5,6-tetrahydrobenzo[d]thiazol-7(4H)-one compound through the reaction of cyclohexane-1,3-dione with phenyl isothiocyanate and elemental sulfur .Molecular Structure Analysis
The molecular structure of these derivatives is analyzed using theoretical techniques such as Quantum Theory of Atoms In Molecules (QTAIM) calculations . These techniques help in quantitatively describing the molecular interactions and determining which amino acids interact with the ligands .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these derivatives are complex and require careful analysis. The synthesized compounds exhibit interesting activity towards some chemical reagents, producing new heterocyclic compounds .Scientific Research Applications
Antiarhythmic and Anticancer Potential Sulfonamides, including structures similar to the queried compound, have been explored for their potential in treating arrhythmias and cancer. For instance, sulfonamide derivatives have demonstrated Class III antiarrhythmic activity, indicating potential applications in cardiovascular diseases. These compounds have shown effectiveness in prolonging action potential duration without affecting conduction, suggesting their utility in managing ventricular fibrillation and improving cardiac function (Ellingboe et al., 1992). Additionally, some sulfonamide derivatives have been identified for their proapoptotic activity against cancer cell lines, offering a basis for developing new anticancer agents (Yılmaz et al., 2015).
Antimalarial and Antiviral Applications Sulfonamide compounds have been evaluated for their antimalarial properties and potential efficacy against COVID-19. A study explored the reactivity of sulfonamide derivatives as antimalarials, highlighting the promising antimalarial activity of specific sulfonamides. The research also included computational calculations and molecular docking studies to assess the compounds' effectiveness against COVID-19 targets, indicating a broader application spectrum of sulfonamide derivatives in infectious disease research (Fahim & Ismael, 2021).
Synthesis and Chemical Properties Research into sulfonamide compounds also extends into their synthesis and chemical properties, including the generation of novel cyclic sulfonamides through chemical reactions. These studies not only elucidate the chemical behavior of sulfonamides but also pave the way for creating diverse compounds with potential therapeutic applications. For example, the synthesis of cyclic sulfonamides via intramolecular Diels-Alder reactions demonstrates the versatility of sulfonamides in chemical synthesis, contributing to the development of new pharmacologically active molecules (Greig et al., 2001).
Mechanism of Action
Target of Action
The primary targets of this compound are DNA gyrase B (GyrB) and Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These enzymes play crucial roles in bacterial DNA replication and the phosphorylation of a tumor suppressor protein (PTEN), respectively .
Mode of Action
The compound acts as an inhibitor of its targets. It binds to the active sites of these enzymes, preventing them from performing their functions . For instance, it inhibits GyrB, an enzyme essential for bacterial DNA replication . Similarly, it inhibits CK2 and GSK3β, which are responsible for the phosphorylation of PTEN .
Biochemical Pathways
By inhibiting GyrB, the compound disrupts the bacterial DNA replication process, leading to the death of the bacteria . On the other hand, by inhibiting CK2 and GSK3β, it prevents the deactivation of PTEN, a tumor suppressor protein . This could potentially lead to the suppression of tumor growth.
Result of Action
The inhibition of GyrB results in the disruption of bacterial DNA replication, which can lead to the death of the bacteria . The inhibition of CK2 and GSK3β prevents the deactivation of PTEN, potentially suppressing tumor growth .
Future Directions
Biochemical Analysis
Biochemical Properties
The compound 3-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide has been found to interact with certain enzymes and proteins. Specifically, it has been identified as a dual kinase inhibitor against CK2 and GSK3β . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation .
Cellular Effects
In terms of cellular effects, this compound has been shown to influence cell function by inhibiting the activity of CK2 and GSK3β . This inhibition prevents the deactivation of PTEN, thereby potentially influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with CK2 and GSK3β . By inhibiting these kinases, it prevents the phosphorylation and subsequent deactivation of PTEN .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not clearly defined in the current literature. Given its inhibitory effects on CK2 and GSK3β, it may influence pathways involving these kinases .
properties
IUPAC Name |
3-methylsulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S2/c1-22(19,20)11-6-4-5-10(9-11)14(18)17-15-16-12-7-2-3-8-13(12)21-15/h4-6,9H,2-3,7-8H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGPTABXGDLFTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

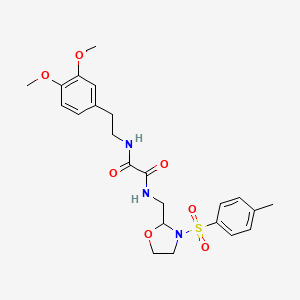
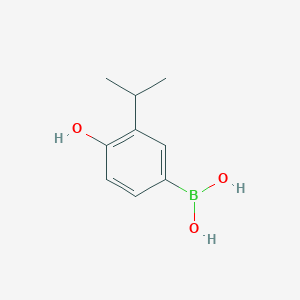

![3-{[(2,4-dichlorobenzyl)oxy]imino}-N-(4-phenoxyphenyl)propanamide](/img/structure/B2821352.png)
![(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)(2-(cyclopentyloxy)pyridin-4-yl)methanone](/img/structure/B2821357.png)
![2H-[1]Benzopyrano[4,3-c]pyridazin-3(5H)-one](/img/structure/B2821358.png)
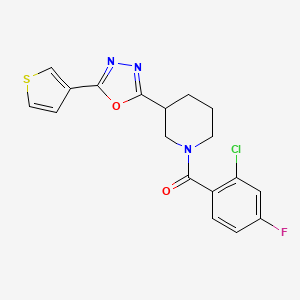

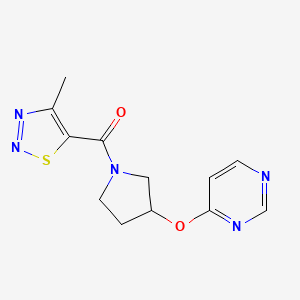
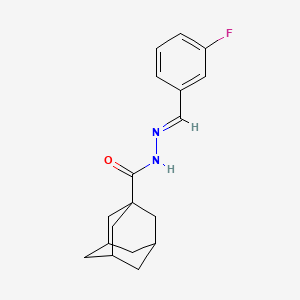
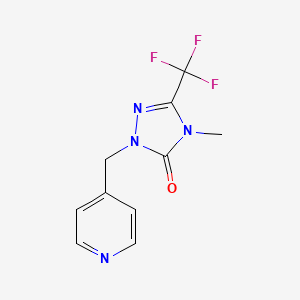
![1-Nitro-2-[3-(2-nitrophenoxy)propoxy]benzene](/img/structure/B2821365.png)
